(R)-2-Amino-3-biphenyl-3-yl-propionic acid

Description

Structure

2D Structure

3D Structure

Properties

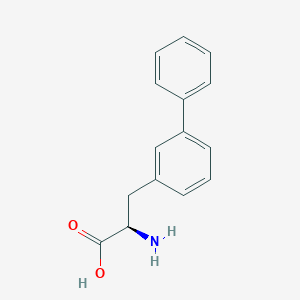

IUPAC Name |

(2R)-2-amino-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPHIHDDXCFWMS-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Chiral Purity Determination of R 2 Amino 3 Biphenyl 3 Yl Propionic Acid

The stereochemical integrity of (R)-2-Amino-3-biphenyl-3-yl-propionic acid is paramount for its intended applications, necessitating rigorous analytical methods to confirm its chiral purity. This section details the diverse techniques employed for the chiral analysis of biphenyl (B1667301) amino acids, the methodologies for assessing enantiomeric excess, and the critical considerations of atropisomerism.

Conformational Analysis and Advanced Structural Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy provides invaluable data on the electronic, vibrational, and nuclear environments within the molecule, offering a detailed picture of its structure in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (R)-2-Amino-3-biphenyl-3-yl-propionic acid, ¹H-NMR provides information on the number of distinct protons, their chemical environments, and their connectivity.

While a specific spectrum for this exact compound is not publicly detailed, the expected ¹H-NMR spectrum can be inferred from the analysis of its constituent parts: the propionic acid backbone and the biphenyl (B1667301) group. The protons of the propionic acid moiety (the α-hydrogen and the two β-hydrogens) would exhibit characteristic shifts and coupling patterns. The α-hydrogen, adjacent to the chiral center, would appear as a multiplet. The biphenyl system would produce a complex series of signals in the aromatic region of the spectrum (typically 7.0-8.0 ppm).

In a related tripeptide biphenyl hybrid, proton signals for the biphenyl rings were observed in the range of 7.07–7.63 ppm. researchgate.net The specific shifts and splitting patterns of the nine protons on the biphenyl group in this compound would be highly dependent on the substitution pattern and the rotational angle between the two phenyl rings. The addition of deuterium (B1214612) oxide (D₂O) can be used to identify the exchangeable protons of the amino (NH₂) and carboxylic acid (OH) groups, as these signals would disappear from the spectrum. docbrown.info

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | Exchangeable with D₂O. docbrown.info |

| Biphenyl-H | 7.0 - 8.0 | Multiplets | Complex pattern due to coupling between aromatic protons. researchgate.net |

| α-H | 3.5 - 4.5 | Multiplet | Adjacent to the amino and carboxyl groups. |

| β-H₂ | 2.8 - 3.5 | Multiplet | Coupled to the α-proton. |

| Amino (-NH₂) | Variable | Singlet (broad) | Exchangeable with D₂O. |

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule's functional groups. These methods are sensitive to chemical bonding, symmetry, and intermolecular interactions, such as hydrogen bonding.

For this compound, key vibrational modes would include:

N-H Stretching: From the amino group, typically appearing in the 3200-3500 cm⁻¹ region.

O-H Stretching: A broad band from the carboxylic acid group, usually centered around 3000 cm⁻¹.

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=O Stretching: A strong absorption from the carbonyl of the carboxylic acid, typically around 1700-1760 cm⁻¹.

C=C Stretching: From the biphenyl rings, appearing in the 1450-1600 cm⁻¹ region.

N-H Bending: Around 1550-1650 cm⁻¹.

Studies on similar amino acids, like phenylalanine, have shown that vibrational spectroscopy can distinguish between racemic (DL) and enantiopure (D or L) forms. thermofisher.com These spectral differences arise from variations in crystal packing, symmetry, and hydrogen-bonding networks in the solid state. thermofisher.com Raman spectroscopy is also a powerful tool for analyzing the conformations of amino acids and peptide structures. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3200 - 3500 |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1760 |

| Biphenyl Rings | C=C Stretch | 1450 - 1600 |

| Amino Group | N-H Bend | 1550 - 1650 |

Electronic spectroscopy investigates the electronic transitions within a molecule. UV-Vis spectroscopy is particularly useful for molecules containing chromophores—groups that absorb light in the ultraviolet or visible regions. The primary chromophore in this compound is the biphenyl system.

The biphenyl moiety typically exhibits strong π → π* transitions. The position and intensity of the absorption maximum (λ_max) are sensitive to the dihedral angle between the two phenyl rings. Increased coplanarity between the rings leads to a more extended π-conjugation, resulting in a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. Conversely, steric hindrance that forces the rings to be more twisted results in a hypsochromic (blue) shift, resembling the spectrum of a substituted benzene. This technique can therefore provide insight into the molecule's conformation in solution.

X-ray Crystallography for Solid-State Structure Determination of Biphenyl Amino Acid Hybrids

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. pan.pl For biphenyl amino acid hybrids, this technique provides unambiguous data on bond lengths, bond angles, and the crucial torsion (dihedral) angle between the phenyl rings.

Studies on related structures, such as proteins containing the noncanonical amino acid p-biphenylalanine, have demonstrated the power of crystallography. nih.gov In one case, researchers used a protein scaffold to trap the biphenyl side chain in an energetically unfavorable planar conformation, allowing for direct observation of this transition state-like structure. nih.gov Analysis of biphenyl-peptide hybrids reveals the non-coplanarity of the phenyl rings and the specific torsion angles along the peptide backbone. researchgate.net These crystallographic studies are essential for validating computational models and understanding the preferred solid-state conformations.

Table 3: Typical Structural Parameters from X-ray Crystallography of Biphenyl Amino Acid Hybrids

| Parameter | Description | Typical Findings | Reference |

| Biphenyl Dihedral Angle | The torsion angle between the two phenyl rings. | Generally non-planar in the ground state (approx. 45°), but can be influenced by the crystal environment. | nih.gov |

| Hydrogen Bonding | Intermolecular interactions involving N-H and O-H groups. | Extensive networks linking molecules into layers or other superstructures. | researchgate.netresearchgate.net |

| Torsion Angles (Backbone) | Angles defining the conformation of the amino acid backbone. | Determines the local peptide or amino acid structure (e.g., α- or β-regions in a Ramachandran plot). | researchgate.net |

| Unit Cell Parameters | Dimensions of the basic repeating unit of the crystal. | Defines the crystal system (e.g., monoclinic, orthorhombic). researchgate.net |

Computational Approaches to Conformational Space

Computational chemistry offers powerful tools to explore the conformational energy landscape of flexible molecules like this compound, complementing experimental data.

Molecular mechanics (MM) and quantum mechanics (QM) calculations are used to model molecular structures and predict their properties.

Molecular Mechanics (MM): This approach uses classical physics to calculate the potential energy of a molecule based on bond stretching, angle bending, and torsional strains. It is computationally efficient for exploring a wide range of possible conformations to identify low-energy structures.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure. researchgate.net QM calculations are used to refine the geometries of low-energy conformations found by MM and to calculate properties such as rotational energy barriers. For the biphenyl group, DFT can accurately predict the energy profile for rotation around the central C-C bond, confirming that the ground state is a twisted conformation and the planar state is a higher-energy transition state. nih.gov

Computational studies on related aromatic amino acids have used sophisticated methods like meta-dynamics to simulate chemical reactions and ligand exchange processes, providing deep mechanistic insights. nih.gov For this compound, these computational approaches are vital for mapping the potential energy surface as a function of the biphenyl dihedral angle and the side-chain torsion angles, thus providing a complete picture of its conformational preferences.

Conformational Sampling and Energy Landscape Analysis

A comprehensive understanding of the biological activity and physicochemical properties of a molecule like this compound is deeply rooted in its three-dimensional structure and conformational flexibility. The spatial arrangement of atoms and the energy associated with different conformations are critical determinants of how the molecule interacts with its biological targets. Conformational sampling and the subsequent analysis of the potential energy landscape are powerful computational techniques employed to explore the accessible shapes of a molecule and their relative stabilities.

Detailed experimental and computational studies specifically detailing the conformational sampling and energy landscape of this compound are not extensively available in publicly accessible scientific literature. However, the methodologies for such an analysis are well-established in the field of computational chemistry. These approaches are crucial for predicting the preferred three-dimensional structures of the molecule.

The process typically commences with the generation of an initial 3D structure of the molecule. This is followed by a systematic exploration of its conformational space, which is achieved by rotating the molecule's rotatable bonds. For this compound, key dihedral angles, such as those governing the orientation of the biphenyl group relative to the propionic acid backbone and the rotation around the Cα-Cβ bond, would be systematically varied.

Various computational methods can be employed for conformational sampling, ranging from systematic searches for molecules with a limited number of rotatable bonds to more sophisticated techniques for complex systems. These methods include, but are not limited to, molecular dynamics (MD) simulations and Monte Carlo (MC) methods. MD simulations track the atomic motions of the molecule over time, providing insights into its dynamic behavior and the conformations it can adopt. In contrast, MC methods generate a multitude of random conformations and assess their energetic viability.

For each generated conformation, its potential energy is calculated using either molecular mechanics (MM) force fields or more accurate, but computationally intensive, quantum mechanics (QM) methods. The collection of these conformations and their corresponding energies constitutes the potential energy landscape of the molecule. This landscape is a multi-dimensional surface where the low-energy regions correspond to the most stable and, therefore, most probable conformations of the molecule.

The analysis of this landscape reveals the global minimum energy conformation, representing the most stable structure, as well as other low-energy local minima. The energy barriers separating these minima are also determined, providing information on the flexibility of the molecule and the ease with which it can transition between different shapes.

A representative, though hypothetical, data table outlining the kind of information that would be generated from a thorough conformational analysis of this compound is presented below. This table illustrates the typical outputs of such a study.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) (Cα-Cβ-Cγ-Cδ) | Dihedral Angle 2 (°) (N-Cα-Cβ-Cγ) | Population (%) |

| 1 | 0.00 | -175.8 | 60.2 | 45.3 |

| 2 | 0.85 | 75.4 | 178.9 | 20.1 |

| 3 | 1.20 | -65.1 | -58.5 | 15.5 |

| 4 | 2.50 | 178.3 | 59.8 | 5.2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values for this compound.

This type of detailed conformational information is invaluable for understanding the structure-activity relationship of the molecule and for designing new compounds with potentially enhanced biological profiles.

Integration into Peptide and Protein Systems for Research Applications

Incorporation into Peptides for Foldamer Design and Structural Control

The incorporation of (R)-2-amino-3-biphenyl-3-yl-propionic acid into peptide chains provides a powerful strategy for controlling their conformational landscape. The steric demands and aromatic nature of the biphenyl (B1667301) group can enforce specific torsional angles and promote defined secondary and tertiary structures, leading to the creation of foldamers—synthetic oligomers that mimic the structural and functional properties of natural biopolymers.

Strategies for Enhancing Proteolytic Stability in Peptides

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. The introduction of non-natural amino acids like this compound can significantly enhance the proteolytic stability of peptides. The bulky biphenyl side chain can act as a steric shield, hindering the approach of proteases to the peptide backbone and preventing cleavage. This strategy is a key aspect of designing more robust peptide-based therapeutics with improved pharmacokinetic profiles.

| Strategy | Mechanism of Action |

| Steric Shielding | The bulky biphenyl side chain physically obstructs protease access to the peptide backbone. |

| Conformational Restriction | The amino acid induces a rigid conformation that may not be recognized by the active site of proteases. |

Influence on Peptide Self-Assembly and Higher-Order Structures

The biphenyl moiety of this compound can drive the self-assembly of peptides into well-defined higher-order structures. The hydrophobic and aromatic nature of the biphenyl group can lead to intermolecular interactions, such as π-π stacking and hydrophobic packing, resulting in the formation of nanofibers, nanotubes, or other ordered aggregates. This property is of particular interest in the development of novel biomaterials and drug delivery systems.

Genetic Code Expansion and Site-Specific Incorporation into Recombinant Proteins

Genetic code expansion techniques enable the site-specific incorporation of non-canonical amino acids, such as this compound, into recombinant proteins. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the non-canonical amino acid and its corresponding codon, allowing for its insertion at a specific site in the protein sequence during translation.

Engineering Enzyme Active Sites for Modulating Catalytic Activity and Substrate Scope

The introduction of this compound into the active site of an enzyme can profoundly alter its catalytic activity and substrate specificity. The bulky and hydrophobic biphenyl side chain can create new binding pockets or modify existing ones, thereby accommodating novel substrates or altering the orientation of the natural substrate to favor a different reaction pathway. This approach allows for the rational design of enzymes with tailored catalytic properties for applications in biocatalysis and synthetic biology.

| Enzyme Modification | Effect on Catalysis |

| Active Site Remodeling | Alters the shape and hydrophobicity of the substrate-binding pocket. |

| Substrate Specificity Modulation | Enables the enzyme to recognize and process new or modified substrates. |

| Enhanced Catalytic Efficiency | Can improve the rate of the enzymatic reaction through better substrate positioning or transition state stabilization. |

Probing Enzyme Mechanisms and Dynamics through Non-Canonical Amino Acid Incorporation

The unique properties of this compound make it a valuable tool for probing enzyme mechanisms and dynamics. The biphenyl group can serve as a spectroscopic probe to monitor conformational changes within the enzyme during the catalytic cycle. Furthermore, its introduction can be used to test hypotheses about the role of specific residues in catalysis by systematically replacing them with this non-canonical amino acid and observing the resulting changes in enzyme function.

| Application | Utility of this compound |

| Spectroscopic Probing | The biphenyl group can be used as an intrinsic fluorescent or NMR probe. |

| Mechanistic Studies | Helps to elucidate the role of steric bulk and hydrophobic interactions in enzyme catalysis. |

| Conformational Trapping | Can be used to stabilize specific conformational states of the enzyme for structural and functional analysis. |

Development of Peptidomimetics for Structural and Functional Studies

This compound and related non-canonical amino acids are pivotal building blocks in the design of peptidomimetics. nih.govnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low cell permeability. nih.gov The incorporation of unnatural amino acids like the biphenyl-based residue is a key strategy in this field. nih.govnih.gov

The biphenyl moiety offers distinct structural advantages for peptidomimetic design. Its rigid nature helps to reduce the conformational flexibility of the molecule, which can decrease the entropic penalty upon binding to a target protein, potentially leading to higher affinity. nih.gov Furthermore, incorporating a bulky, unnatural amino acid like this compound can significantly reduce the "peptidic character" of the resulting molecule. nih.gov This alteration makes the peptidomimetic less recognizable by and susceptible to degradation from intracellular peptidases, thereby enhancing its stability. nih.gov

A notable application of this concept is in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a target in cancer therapy. nih.gov Researchers have designed and synthesized novel STAT3-targeting peptidomimetic inhibitors by incorporating a functionalized biphenyl-based amino acid. nih.gov In this design, the biphenyl amino acid was intended to act as a functional mimetic of a Pro-Gln dipeptide unit found in an earlier generation of peptide-based inhibitors. nih.gov This substitution replaces two natural amino acid residues and three peptide bonds with a single, more robust unnatural residue. nih.gov

Computational docking studies and in vitro characterization confirmed that these hybrid peptidomimetics could bind to the STAT3 SH2 domain and disrupt STAT3-STAT3 protein-protein interactions. nih.gov The potency of these inhibitors was quantified, demonstrating the success of the peptidomimetic design strategy. nih.gov

Table 2: Inhibition Potency of Biphenyl-based Peptidomimetic STAT3 Inhibitors

Compound Index

Structure Activity Relationship Sar and Computational Studies

Analysis of Ligand Binding and Molecular Interactions

The binding of (R)-2-Amino-3-biphenyl-3-yl-propionic acid to a target protein is a highly specific event governed by a series of non-covalent interactions. The unique structural features of this compound, particularly the large, aromatic biphenyl (B1667301) group, dictate its binding mode and affinity.

Role of Biphenyl Moieties in π-π Interactions with Amino Acid Residues

The biphenyl moiety is a dominant feature of this compound and plays a critical role in molecular recognition through π-π interactions. These interactions occur with the aromatic side chains of amino acid residues within the protein's binding pocket, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). acs.orgresearchgate.netnih.gov The delocalized π-electrons of the biphenyl rings can interact favorably with the π-systems of these aromatic residues, contributing significantly to the stability of the ligand-protein complex. acs.org

There are two primary geometries for these interactions:

Parallel-displaced stacking: Where the rings are stacked face-to-face but with a lateral offset.

T-shaped or edge-to-face: Where the edge of one aromatic ring points towards the face of the other. nih.gov

| Interaction Type | Interacting Amino Acid Residues | Typical Geometry | Contribution to Binding |

|---|---|---|---|

| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Parallel-displaced, T-shaped (edge-to-face) | Stabilizes ligand orientation and affinity through van der Waals and electrostatic forces. |

| Cation-π | Lysine (B10760008) (Lys), Arginine (Arg) | Cation centered over the face of an aromatic ring. | Strong, non-covalent electrostatic interaction that significantly enhances binding energy. |

Hydrophobic Pocket Binding and Ligand Design Principles

The biphenyl group of this compound is inherently nonpolar and lipophilic, making it ideally suited for binding within hydrophobic pockets on a protein's surface. wikipedia.org These pockets are lined with nonpolar amino acid residues that favorably interact with the ligand by excluding water molecules, a phenomenon driven by the hydrophobic effect. pnas.orgbohrium.com The desolvation of the binding pocket and the ligand is an entropically favorable process that is a major driving force for binding.

The precise fit of the biphenyl moiety into such a pocket is a key determinant of binding specificity and affinity. nih.gov Computational studies of various protein-ligand complexes have shown that hydrophobic pockets are crucial for ligand binding, often acting as catalytic centers or allosteric sites. researchgate.net Therefore, a primary principle in designing ligands based on this scaffold is to optimize the size, shape, and hydrophobicity of the aromatic system to achieve maximum shape complementarity with the target's hydrophobic cavity. nih.govresearchgate.net Modifications to the biphenyl rings, such as adding substituents, can be used to fine-tune these interactions and improve selectivity.

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Characteristic |

|---|---|---|---|

| Alanine | Ala | A | Small, nonpolar |

| Valine | Val | V | Nonpolar, aliphatic |

| Leucine | Leu | L | Nonpolar, aliphatic |

| Isoleucine | Ile | I | Nonpolar, aliphatic |

| Phenylalanine | Phe | F | Nonpolar, aromatic |

| Tryptophan | Trp | W | Nonpolar, aromatic |

| Methionine | Met | M | Nonpolar |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Non-Canonical Amino Acids

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. uestc.edu.cn For non-canonical amino acids like this compound, these models are invaluable for systematically exploring how structural modifications impact activity and for prioritizing the synthesis of new derivatives. nih.gov

The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, and topological features of the molecule. uestc.edu.cn These descriptors are then used to build a regression model that correlates them with an observed activity (e.g., binding affinity, inhibitory concentration). For a molecule with a prominent biphenyl group, relevant descriptors would capture its hydrophobicity, steric bulk, and electronic properties. manchester.ac.ukelsevierpure.com The resulting QSAR model can guide the rational design of new compounds with improved potency and desired properties. mdpi.com

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and lipophilicity of the molecule. |

| Electronic | Partial Charges, Dipole Moment | Distribution of electrons and potential for electrostatic interactions. |

| Topological | Molecular Connectivity Indices | Size, shape, and degree of branching in the molecular structure. |

| Steric/3D | Molecular Volume, Surface Area | The three-dimensional size and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating or accepting capabilities. |

Advanced Molecular Modeling and Simulation Techniques

To gain a deeper, dynamic understanding of how this compound interacts with its biological target, advanced computational techniques such as molecular docking and molecular dynamics simulations are employed.

Molecular Docking for Predicting Binding Modes and Orientations

Molecular docking is a computational method used to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a target protein. meilerlab.org This technique is essential in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand recognition. cancer.govnih.gov For this compound and its analogues, docking simulations can predict how the molecule fits into the binding site, identifying key interactions such as hydrogen bonds from the amino and acid groups, and the hydrophobic and π-π interactions of the biphenyl moiety. nih.govresearchgate.netresearchgate.net

The process involves sampling a large number of possible poses and ranking them using a scoring function, which estimates the binding affinity for each pose. nih.gov The accuracy of docking is often validated by comparing the predicted pose of a known ligand to its orientation in an experimentally determined crystal structure. researchgate.net

| Step | Description | Key Considerations |

|---|---|---|

| 1. Preparation of Receptor and Ligand | Obtain 3D structures, add hydrogen atoms, assign partial charges, and define the binding site on the receptor. | Protonation states of titratable residues; handling of water molecules and cofactors. |

| 2. Conformational Sampling (Posing) | The docking algorithm explores various conformations of the ligand within the defined binding site. | Flexibility of the ligand and, in some cases, the receptor side chains. |

| 3. Scoring | Each generated pose is evaluated using a scoring function that estimates the binding free energy. | The choice of scoring function can significantly impact the results. |

| 4. Ranking and Analysis | The poses are ranked based on their scores. The top-ranked poses are analyzed to identify key molecular interactions. | Visual inspection and comparison with known structure-activity relationship data. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the protein-ligand complex over time. nih.govconsensus.app MD is a powerful tool for assessing the stability of a binding pose predicted by docking and for analyzing the intricate network of interactions that hold the ligand in place. researchgate.net

By running simulations for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in its initial pose or if it shifts to alternative conformations. nih.govnih.gov This analysis provides crucial insights into the conformational flexibility of the ligand and the protein's binding pocket. nih.gov MD simulations can confirm the persistence of key interactions, such as hydrogen bonds and π-π stacking, and can reveal the role of water molecules in mediating the binding event. nih.gov The stability of the complex is often evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. researchgate.net

| Analysis Type | Metric/Output | Insight Gained |

|---|---|---|

| Structural Stability | Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand's binding pose and the overall protein structure. |

| Atomic Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible or rigid regions of the protein and ligand. |

| Interaction Analysis | Hydrogen bond analysis, contact mapping | Determines the persistence and strength of specific interactions over time. |

| Binding Free Energy Calculation | MM/PBSA or MM/GBSA | Provides a more accurate estimation of the binding affinity compared to docking scores. |

Analysis of Per-Residue Contributions to Binding Free Energy

Computational methods play a crucial role in understanding the molecular interactions that govern the binding of a ligand to its protein target. One such powerful technique is the analysis of per-residue contributions to the binding free energy, which dissects the total binding affinity into individual energetic contributions from each amino acid residue in the binding pocket. This analysis provides invaluable insights into the key residues responsible for stabilizing the ligand-protein complex, thereby guiding structure-based drug design and optimization efforts.

While specific per-residue binding free energy decomposition studies for this compound are not extensively detailed in publicly available literature, the principles of such analyses can be applied to understand its interaction with target proteins, such as the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain. Computational docking and molecular dynamics simulations are employed to model the protein-ligand complex and calculate the energetic contributions of each residue.

The binding free energy (ΔG_bind) is typically calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This value can be decomposed into contributions from individual residues, highlighting "hot spots" of interaction. The total energy is a sum of various components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

Table 1: Theoretical Per-Residue Energy Decomposition Components

| Energy Component | Description | Contribution to Binding |

| ΔE_vdw | Van der Waals Energy | Favorable (negative value) for shape complementarity. |

| ΔE_elec | Electrostatic Energy | Favorable for interactions between opposite charges. |

| ΔG_polar | Polar Solvation Energy | Often unfavorable as it represents the energy cost of desolvating polar groups upon binding. |

| ΔG_nonpolar | Non-polar Solvation Energy | Favorable, driven by the hydrophobic effect. |

Design of Novel Chemical Scaffolds with Tuned Physicochemical Attributes for Research Tools

The unnatural amino acid this compound serves as a valuable building block in the design of novel chemical scaffolds for developing research tools, particularly peptidomimetic inhibitors. nih.gov Its rigid biphenyl structure offers distinct advantages for tuning the physicochemical properties of these molecules to improve their biological activity and cell permeability. nih.gov

One prominent application of this amino acid is in the development of inhibitors targeting the STAT3 protein, a key player in cancer cell signaling pathways. nih.gov STAT3's function is mediated through its SH2 domain, which recognizes phosphotyrosine-containing peptide sequences. nih.gov Peptidomimetics designed to block this interaction are promising therapeutic agents.

Researchers have incorporated a functionalized biphenyl-based amino acid, derived from this compound, to replace dipeptide units in known STAT3-binding peptides. nih.gov This strategic substitution yields several benefits:

Structural Rigidity : The biphenyl moiety reduces the conformational flexibility of the peptidomimetic core. This pre-organization of the molecule for binding can lead to a lower entropic penalty upon interaction with the target protein, potentially increasing binding affinity. nih.gov

Reduced Peptidic Character : Replacing multiple amino acid residues and peptide bonds with a single unnatural amino acid makes the resulting inhibitor less susceptible to degradation by intracellular peptidases. nih.gov This can improve the metabolic stability and bioavailability of the compound.

Mimicry of Key Interactions : The biphenyl scaffold can be functionalized to replicate the positioning of crucial side chains of the original peptide. For instance, it has been used to mimic the glutamine side chain that is critical for inhibitory activity against STAT3. nih.gov

Computational docking studies of peptidomimetics containing this biphenyl amino acid into the STAT3 SH2 domain have been performed to validate the design strategy. nih.gov These studies help in visualizing the binding mode and ensuring that the novel scaffold correctly orients the key pharmacophoric elements within the protein's binding site.

Table 2: Research Findings on a STAT3 Inhibitor Incorporating a Biphenyl Amino Acid Scaffold

| Finding | Description | Reference |

| Target | Signal Transducer and Activator of Transcription 3 (STAT3) | nih.gov |

| Scaffold Advantage | Rigidification of the peptidomimetic core, reducing the entropic binding penalty. | nih.gov |

| Biological Activity | The lead compound (14aa) binds to the STAT3 protein, disrupts phosphopeptide–STAT3 complexes, and inhibits STAT3–STAT3 protein interactions. | nih.gov |

| Computational Analysis | GOLD computational docking showed accurate replication of the binding mode of the parent peptidomimetic in the STAT3 SH2 domain. | nih.gov |

The development of such scaffolds highlights the utility of this compound in medicinal chemistry for creating sophisticated molecular probes and potential therapeutic leads with improved drug-like properties. nih.gov

Advanced Research Applications and Future Directions

Biphenyl (B1667301) Amino Acids in Bioconjugation and Bioorthogonal Chemistry

Bioconjugation, the process of linking molecules to biomolecules like proteins, is a cornerstone of modern drug development, diagnostics, and biological research. The use of ncAAs has revolutionized this field by enabling site-specific modifications. nih.govnih.gov By introducing a unique chemical handle—a functional group not found in the 20 canonical amino acids—researchers can direct chemical reactions to a single, predetermined site on a protein. acs.org This "bioorthogonal" approach prevents the off-target reactions and complex product mixtures associated with traditional methods that target native amino acids like lysine (B10760008) or cysteine. nih.govyoutube.com

While the biphenyl group of (R)-2-Amino-3-biphenyl-3-yl-propionic acid is not itself a bioorthogonal reactive handle, it serves as a scaffold for introducing such functionalities. An ncAA can be synthesized to include both the biphenyl group and a reactive moiety, such as an azide, alkyne, or tetrazine. nih.govnih.govpsu.edu The incorporation of this modified ncAA into a protein provides a unique site for "click chemistry" or other bioorthogonal ligations. acs.org

The general strategy involves:

Genetic Code Expansion: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is engineered to uniquely recognize the biphenyl-containing ncAA and incorporate it in response to a specific codon (often a stop codon like TAG) during protein synthesis. nih.gov

Bioorthogonal Ligation: A probe molecule (e.g., a fluorophore, drug molecule, or polyethylene (B3416737) glycol) carrying the complementary reactive group is introduced. This probe then specifically and covalently attaches to the ncAA, yielding a precisely modified protein. nih.gov

This methodology allows for the creation of homogenous antibody-drug conjugates, fluorescently labeled proteins for imaging, and other advanced bioconjugates with controlled stoichiometry and site of attachment. psu.edunih.gov

Development of Activity-Based Probes (ABPs) for Protease Research and Profiling

Activity-based protein profiling (ABPP) is a powerful functional proteomics technology used to monitor the activity of entire enzyme families in their native environment. wikipedia.org Activity-based probes (ABPs) are the central tool in this approach. They are small molecules that typically consist of three parts: a reactive group ("warhead") that covalently binds to the active site of an enzyme, a reporter tag (like a fluorophore or biotin), and a recognition element (often a peptide sequence) that directs the probe to a specific enzyme or enzyme family. nih.govnih.gov

The specificity of an ABP is crucial. Incorporating ncAAs into the peptide recognition element is a key strategy for enhancing this specificity. nih.govnih.gov Biphenyl amino acids, such as this compound, are particularly valuable in this context. Their bulky, hydrophobic nature can be exploited to target the substrate-binding pockets of proteases, which often have well-defined hydrophobic sub-sites.

By systematically replacing canonical amino acids in a probe's recognition sequence with a biphenyl amino acid, researchers can fine-tune the probe's selectivity. For example, a probe containing this ncAA might show enhanced binding to a protease with a complementary hydrophobic pocket, while showing reduced affinity for other proteases that cannot accommodate the bulky side chain. This can lead to the development of highly selective probes for individual proteases, even within large and closely related families. nih.gov Furthermore, the inclusion of ncAAs can increase the probe's resistance to degradation by other proteases in a complex biological sample, improving its stability and performance in live cells or lysates. nih.gov

Below is a table illustrating the fundamental components of an activity-based probe and where a biphenyl amino acid would be incorporated.

| Probe Component | Function | Role of Biphenyl Amino Acid |

| Reporter Tag | Enables detection and/or isolation (e.g., Fluorophore, Biotin). | Not directly involved. |

| Linker/Recognition Element | Provides specificity by binding to the target enzyme's active site. | Incorporated into the peptide sequence to enhance binding affinity and selectivity for proteases with complementary hydrophobic pockets. |

| Warhead | Forms a covalent bond with a catalytic residue in the active site (e.g., Fluorophosphonate, Epoxide). | Not directly involved, but its reactivity is dependent on the recognition element binding correctly. |

Exploration of Biphenyl Amino Acids in Novel Biomaterial Development

Self-assembling peptides are at the forefront of biomaterial innovation, forming nanostructures like fibers, tubes, and hydrogels for applications in tissue engineering, regenerative medicine, and drug delivery. nih.govscispace.com The incorporation of ncAAs with unique structural features, such as the biphenyl group, is a powerful strategy for programming the self-assembly process.

The hydrophobic and aromatic nature of the biphenyl moiety can drive self-assembly through π-π stacking and hydrophobic interactions. researchgate.netnih.gov Research has shown that peptides containing biphenyl groups can form robust supramolecular nanofiber hydrogels. researchgate.net These materials can have very high water content (up to 99.9%), making them highly biocompatible and suitable for encapsulating cells or therapeutic agents. nih.gov

A study integrating computational modeling and experimental work on biphenyl-tripeptides demonstrated how the amino acid sequence influences the gelation behavior and the mechanical properties of the resulting hydrogel. researchgate.net Molecular dynamics simulations can predict how peptides will aggregate, allowing for the rational design of peptide sequences to form materials with desired characteristics. researchgate.net

The table below summarizes findings from a study on self-assembling biphenyl-tripeptides, showing how changing the C-terminal amino acid affects the mechanical stiffness of the resulting hydrogel.

| Peptide Sequence (Biphenyl-di-Phe-X) | Gel Stiffness (Storage Modulus, Pa) |

| Biphenyl-Phe-Phe-Gly | ~13,800 |

| Biphenyl-Phe-Phe-Ala | ~700 |

| Biphenyl-Phe-Phe-Phe | ~1,200 |

| Data derived from studies on biphenyl-tripeptide self-assembly, illustrating the significant impact of sequence on material properties. researchgate.net |

These findings highlight how the inclusion of a biphenyl group provides a powerful tool for creating a new class of peptide-based biomaterials with tunable properties for specific biomedical applications.

Research into Protein Engineering and Design Beyond Enzyme Catalysis

Protein engineering aims to create proteins with novel or enhanced properties. While much effort has focused on modifying enzyme catalysis, the incorporation of ncAAs like this compound allows for the manipulation of protein structure and function in broader ways. nih.gov The unique steric and chemical properties of the biphenyl group can be used to control protein folding, stability, and molecular recognition. researchgate.netlabxchange.orgslideshare.net

One significant application is the nucleation of specific secondary structures. Research has demonstrated that strategically placed biphenyl-based amino acids can act as turn-mimetics, forcing a peptide chain to fold back on itself to form a stable β-hairpin structure. acs.org This is achieved through a combination of hydrophobic interactions and hydrogen bonding involving the biphenyl group. This level of structural control is critical for designing synthetic proteins and peptides that can, for example, inhibit protein-protein interactions.

Furthermore, the introduction of a bulky, aromatic side chain can significantly enhance the thermal and chemical stability of a protein. nih.gov In one study, replacing a methionine residue in the second coordination sphere of the blue copper protein pseudoazurin with a phenylalanine (a single aromatic ring) dramatically increased the protein's stability against acid denaturation. nih.gov The stabilization was attributed to π-π interactions between the introduced aromatic ring and a histidine residue in the protein's active site. The larger biphenyl group offers even greater potential for such stabilizing interactions.

| Property | Effect of Incorporating Biphenyl Amino Acid |

| Protein Folding | Can nucleate β-sheet and β-hairpin formation. acs.org |

| Protein Stability | Can increase thermal and chemical stability through hydrophobic and π-π stacking interactions. nih.gov |

| Molecular Recognition | Creates novel binding surfaces for interacting with other proteins or small molecules. |

Synergistic Integration of Experimental and Computational Methodologies in Non-Canonical Amino Acid Research

The rational design of proteins and peptides containing ncAAs is greatly accelerated by the synergy between computational modeling and experimental validation. ucsb.edu Computational tools can predict the effects of incorporating an ncAA like this compound, saving significant time and resources in the lab. nih.govnih.gov

Computational approaches are used in several key areas:

Predicting Binding Affinity: Algorithms can model the introduction of a biphenyl amino acid into a protein inhibitor and predict how it will affect the binding energy with its target. One study used this approach to design D-protein inhibitors with ncAAs, predicting significant improvements in binding affinity. nih.govresearchgate.net

Modeling Self-Assembly: Molecular dynamics (MD) simulations are used to observe how peptides containing biphenyl groups aggregate in solution. This provides insights into the self-assembly mechanism and helps guide the design of novel biomaterials. researchgate.net

Enzyme and Protein Design: Software like Protein Design Automation (PDA) can screen vast sequence spaces to identify mutations, including the incorporation of ncAAs, that are likely to result in a desired property, such as increased stability or novel function. nih.gov

These in silico predictions are then tested experimentally using techniques like NMR spectroscopy, X-ray crystallography, and functional assays to confirm the computational results. acs.org This iterative cycle of computational design followed by experimental verification is a powerful paradigm for accelerating the development of new molecules and materials based on ncAAs. ucsb.edu

Q & A

Q. What are the optimal synthetic routes for (R)-2-Amino-3-biphenyl-3-yl-propionic acid, and how can purity (>98%) be ensured?

Methodological Answer:

- Synthetic Routes : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) is recommended for enantiomeric control. For biphenyl derivatives, Suzuki-Miyaura coupling can introduce the biphenyl moiety .

- Purity Validation : Employ reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers. Validate purity using a combination of NMR (¹H/¹³C) and mass spectrometry. Ensure batch-to-batch consistency via Certificate of Analysis (COA) protocols, including residual solvent analysis .

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be characterized for experimental reproducibility?

Methodological Answer:

- Solubility : Perform phase-solubility studies in buffers (pH 1–12) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or nephelometry.

- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) for 4–12 weeks. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Q. What analytical techniques are critical for structural elucidation of biphenyl-containing amino acids?

Methodological Answer:

- Stereochemical Confirmation : Use X-ray crystallography or electronic circular dichroism (ECD) to confirm the (R)-configuration.

- Functional Group Analysis : FT-IR for carboxylate and amine groups; 2D NMR (COSY, HSQC) to map biphenyl ring connectivity and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for enantiomeric biphenyl amino acids?

Methodological Answer:

- Meta-Analysis : Systematically compare studies by normalizing variables (e.g., cell lines, assay conditions). Use tools like PRISMA guidelines for literature reviews.

- Experimental Replication : Reproduce key assays (e.g., enzyme inhibition) under standardized conditions. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What strategies mitigate challenges in enantiomer-specific synthesis of this compound?

Methodological Answer:

Q. How to design in vitro assays to evaluate the compound’s interaction with neuronal receptors or transporters?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) on membrane preparations from transfected HEK293 cells.

- Uptake Inhibition : Measure inhibition of neurotransmitter transporters (e.g., SERT, DAT) using fluorescent substrates (e.g., ASP⁺) in synaptosomal preparations .

Q. What computational methods predict the compound’s pharmacokinetic properties and metabolite profiles?

Methodological Answer:

- ADME Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP, BBB permeability, and CYP450 metabolism.

- Metabolite Identification : Perform in silico simulations with Meteor (Lhasa Limited) to predict phase I/II metabolites, followed by in vitro hepatocyte incubation and LC-HRMS analysis .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

Q. What experimental controls are essential when studying the compound’s potential neurotoxic effects?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on SH-SY5Y neurons alongside positive controls (e.g., rotenone).

- Off-Target Profiling : Screen against a panel of 50+ GPCRs and ion channels (Eurofins Panlabs) to rule out nonspecific effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.